molecular formula C17H17F6N5O5S B396196 ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate

ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate

Cat. No.: B396196
M. Wt: 517.4g/mol
InChI Key: WARAZUWQEANOJS-UHFFFAOYSA-N
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Description

ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of trifluoromethyl groups and a pyridazinyl moiety suggests that this compound could exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring can be synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.

    Coupling with Aniline Derivative: The pyridazinyl intermediate is then coupled with an aniline derivative under suitable conditions.

    Formation of the Carbamate: The final step involves the formation of the carbamate group using ethyl chloroformate or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or aniline moieties.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: The trifluoromethyl groups and the pyridazinyl ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given its structural features that are common in many bioactive compounds.

Medicine

The compound could be explored for its therapeutic potential, particularly in areas such as anti-inflammatory, anti-cancer, or antimicrobial research.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,2-trifluoro-1-(4-aminophenyl)-1-(trifluoromethyl)ethylcarbamate
  • Ethyl 2,2,2-trifluoro-1-(4-(methylsulfonyl)phenyl)-1-(trifluoromethyl)ethylcarbamate

Uniqueness

What sets ethyl 2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethylcarbamate apart is the combination of its trifluoromethyl groups and the pyridazinyl moiety, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17F6N5O5S

Molecular Weight

517.4g/mol

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate

InChI

InChI=1S/C17H17F6N5O5S/c1-3-33-14(29)25-15(16(18,19)20,17(21,22)23)24-10-4-6-11(7-5-10)34(30,31)28-12-8-9-13(32-2)27-26-12/h4-9,24H,3H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

WARAZUWQEANOJS-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC

Origin of Product

United States

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